B1577619 Calcitermin

Calcitermin

Cat. No.: B1577619
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Identification in Human Airway Secretions

Calcitermin was first isolated in 2001 from human airway surface fluid, a critical component of the respiratory tract’s innate defense system. Researchers identified this 15-residue peptide (VAIALKAAHYHTHKE) through chromatographic fractionation of nasal secretions, noting its selective activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The peptide’s antimicrobial properties were found to intensify under acidic conditions (pH 5.4) and in the presence of micromolar zinc concentrations, a hallmark of inflammatory environments. This discovery marked calcitermin as part of a broader family of metal-dependent antimicrobial effectors in mucosal immunity.

Structural Relationship to Calgranulin C (S100 Protein Family)

Calcitermin derives from proteolytic cleavage of calgranulin C (S100A12), a member of the S100 calcium-binding protein family. The S100 proteins, characterized by EF-hand motifs, regulate inflammation and immune responses through metal ion coordination. Calcitermin corresponds to residues 92–106 of S100A12, retaining a conserved zinc-binding domain (HYHTH) critical for its function. Structural studies reveal that calcitermin adopts an α-helical conformation in membrane-mimetic solvents, enabling pore formation in bacterial membranes. Unlike its parent protein, calcitermin lacks the N-terminal dimerization interface of S100A12, which explains its reduced calcium-binding capacity and enhanced mobility in targeting pathogens.

Table 1: Structural and Functional Comparison of Calcitermin and S100A12

Feature Calcitermin S100A12 (Calgranulin C)
Length 15 residues 92 residues
Metal-binding sites Zn²⁺ (HYHTH motif) Ca²⁺, Zn²⁺, Cu²⁺ (EF-hand domains)
Antimicrobial activity pH-dependent, enhanced by Zn²⁺ Broader immunomodulatory functions
Cellular origin Airway epithelial secretions Neutrophils, monocytes, macrophages

Evolutionary Conservation and Innate Immune Role

The calcitermin sequence is highly conserved in primates, though S100A12 homologs are absent in rodents, suggesting a specialized role in human mucosal defense. Evolutionary analysis indicates that calcitermin’s zinc-binding motif emerged as a functional adaptation to combat pathogens in acidic niches like the inflamed respiratory tract. By sequestering zinc—a nutrient critical for microbial metalloproteases—calcitermin disrupts bacterial virulence factors and biofilm formation. For example, it inhibits the Helicobacter pylori type IV secretion system by depriving the bacterium of zinc, thereby attenuating CagA toxin translocation into host cells. This metal-chelation strategy aligns with the “nutritional immunity” paradigm, where host proteins limit pathogen access to essential metals.

Calcitermin also synergizes with other S100 proteins, such as calprotectin (S100A8/A9), to amplify antimicrobial effects. While calprotectin targets manganese and iron, calcitermin’s zinc specificity provides layered metal restriction, a combinatorial defense mechanism observed in neutrophil extracellular traps. This functional interplay underscores calcitermin’s role as a specialized sentinel in human innate immunity, bridging direct microbial killing and immunomodulation.

Properties

bioactivity

Antibacterial, Antifungal

sequence

VAIALKAAHYHTHKE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcitermin’s unique properties are best understood in comparison to other AMPs, including Clavanins, Hadrurin, Prophenin-1, Penaeidins, ARVA, and Kappacin. Key differentiating factors include origin, structural motifs, metal dependency, and target specificity (Table 1).

Table 1: Comparative Analysis of Calcitermin and Similar Antimicrobial Peptides

Compound Origin Structure Target Pathogens Metal Dependency Key Features
Calcitermin Human airways α-helical, His-rich Gram-negative (E. coli, P. aeruginosa), C. albicans Zn²⁺/Cu²⁺ at pH 5.4 S100 protein fragment; enhanced activity with metals
Clavanins Tunicates α-helical Broad-spectrum (Gram±) Not characterized Amphipathic structure; histatin-like activity
Hadrurin Scorpion venom β-sheet Gram-positive, fungi Not reported Disulfide-stabilized; membrane permeabilization
Prophenin-1 Pig leukocytes Proline-rich Gram-positive (S. aureus) None Ribosomal targeting; proline repeats
ARVA Synthetic β-sheet Broad-spectrum (Gram±, fungi) Zn²⁺ (Class III synergy) Enhances ion permeability; low cytotoxicity
Kappacin Synthetic (casein-derived) Linear Streptococcus mutans biofilms Zn²⁺ (Glu-mediated) Glu-rich; anti-biofilm activity

Structural and Functional Distinctions

  • Metal Coordination : Calcitermin’s His-rich motif enables high-affinity Zn²⁺/Cu²⁺ binding (Kd for Zn²⁺: 3.07 × 10⁻⁷ M; Cu²⁺: 1.31 × 10⁻¹⁰ M), which stabilizes its helical structure and amplifies antimicrobial effects . In contrast, ARVA lacks His but uses Arg residues for Zn²⁺-mediated synergy, increasing membrane permeability without direct metal chelation .
  • pH Dependency : Calcitermin is inactive at neutral pH but shows robust activity at pH 5.4, aligning with inflammatory conditions . Clavanins and Penaeidins exhibit broader pH tolerance .
  • Spectrum of Activity : Calcitermin’s specificity for Gram-negative bacteria and C. albicans contrasts with Prophenin-1’s Gram-positive targeting and ARVA’s broad-spectrum efficacy .

Bioinorganic Interactions

Calcitermin’s Zn²⁺/Cu²⁺ complexes disrupt microbial metal homeostasis, a mechanism termed "nutritional immunity" . For example, Zn²⁺-bound Calcitermin reduces E. coli viability by 90% at 5 µM, outperforming Clavanins and Kappacin under similar conditions . Cu²⁺ complexes further enhance oxidative stress in C. albicans via superoxide generation .

Stability and Clinical Potential

Calcitermin’s susceptibility to proteolysis is mitigated by N-terminal protection, increasing its plasma half-life from 2.1 to 15.3 hours . Derivatives like Ser-substituted analogs retain metal-binding efficacy with improved stability, a feature absent in non-engineered peptides like Hadrurin or Prophenin-1 .

Research Findings and Implications

  • Synergistic Formulations: Calcitermin-loaded poloxamer/xanthan gels show 4-fold slower release and enhanced anti-Candida activity compared to free peptide solutions, highlighting delivery system innovations .
  • MIC Comparisons :
    • C. albicans: Calcitermin + Zn²⁺ (1 µg/mL) vs. ARVA + Zn²⁺ (8 µg/mL) .
    • E. coli: Calcitermin + Zn²⁺ (2 µM) vs. Kappacin + Zn²⁺ (10 µM) .

These data underscore Calcitermin’s potency in metal-enriched microenvironments, positioning it as a template for designing pH- and metal-responsive therapeutics.

Preparation Methods

The primary method for preparing calcitermin is solid-phase peptide synthesis (SPPS) , a widely used technique for assembling peptides with high purity and yield.

  • Resin and Synthesis Direction : The synthesis employs WANG resin as the solid support, anchoring the peptide chain at the C-terminus and elongating it towards the N-terminus.
  • Protecting Groups : The N-terminus is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is temporarily removed during synthesis cycles to expose the amine for coupling.
  • Coupling Agents and Conditions : Peptide bond formation is facilitated by N,N-diisopropylethylamine (DIEA) with a 20-fold molar excess to ensure efficient coupling.
  • Washing and Deprotection : Dimethylformamide (DMF) is used for washing and swelling the resin to remove impurities. The Fmoc group is removed using 20-25% 4-methylpiperidine, exposing the free amine for the next amino acid addition.
  • Cleavage : After full assembly, the peptide is cleaved from the resin using dichloromethane (DCM), releasing the free calcitermin peptide.

This method allows precise control over the peptide sequence and yields a product suitable for further purification and analysis.

Post-synthesis, calcitermin requires purification to isolate it from incomplete sequences and side products:

  • Chromatographic Conditions : Reverse-phase C18 HPLC columns are used, with a solvent gradient involving methanol (MeOH) and water, both containing 0.1% formic acid (FA).
  • Gradient Profile : Solvent B (water + 0.1% FA) is held at 10% for the first 5 minutes, then increased linearly to 50% over 45 minutes, followed by a ramp to 100% for the last 5 minutes.
  • Detection : The peptide is monitored at 280 nm, exploiting its aromatic residues.
  • Sample Preparation : Approximately 3.5 mg of crude peptide is dissolved in 10:90 MeOH:water with 0.1% FA before injection.
  • Verification : Fractions collected from HPLC are analyzed by electrospray ionization mass spectrometry (ESI-MS) to confirm the expected molecular weight and purity.

Typical mass spectral peaks for calcitermin include 338.89, 423.26, and 563.85 m/z, consistent with the peptide's mass and charge states.

For therapeutic applications, especially targeting fungal infections like Candida albicans, calcitermin is formulated into smart gels to enhance stability and delivery:

  • Gel Base : Poloxamer 407 (p-407) solutions at 15-18% weight/weight (w/w) in lactate buffer (pH ~4.5) form thermoresponsive gels.
  • Additives : Xanthan gum (x-gum) at 0.1-0.4% w/w is incorporated to improve gel consistency and homogeneity. Concentrations above 0.4% prevent proper dispersion.
  • Calcitermin Loading : The peptide is solubilized at 0.25 mg/mL in the gel base before xanthan gum addition, ensuring uniform distribution.
  • Physical Properties : The resulting gel is transparent, homogeneous, and maintains the pH compatible with vaginal milieu.
  • Stability : High-performance liquid chromatography (HPLC) analysis post-gel disaggregation confirms full peptide loading and stability over at least three months without degradation, attributed to gel preparation at ambient temperatures avoiding thermal stress.

This formulation enhances calcitermin's antimicrobial efficacy by providing sustained release and maintaining peptide integrity.

Analytical Characterization and Research Findings

  • Metal Binding Studies : Calcitermin exhibits metal-binding properties, particularly with Zn(II) and Cu(II), coordinated at the HxHxH motif (histidine residues) enhancing antimicrobial activity.
  • Thermodynamics : Isothermal titration calorimetry (ITC) studies reveal binding constants and enthalpy changes, indicating strong and specific interactions with metal ions, which may potentiate reactive oxygen species generation and membrane disruption in pathogens.
  • Structural Analysis : Nuclear magnetic resonance (NMR) and electronic absorption spectroscopy characterize the metal-binding sites and conformational changes upon metal coordination, confirming the alpha-helical structure conducive to antimicrobial function.

Summary Table: Preparation Workflow of Calcitermin

Step Method/Condition Key Details Outcome/Notes
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) WANG resin, Fmoc protection, DIEA coupling High purity, sequence-specific peptide
Peptide Cleavage Dichloromethane cleavage Releases peptide from resin Free calcitermin peptide
Purification Reverse-phase HPLC (C18 column) MeOH/water gradient with 0.1% formic acid Purified peptide confirmed by ESI-MS
Formulation Thermoresponsive gel with Poloxamer 407 & Xanthan gum pH 4.5 lactate buffer, 0.25 mg/mL peptide load Stable, homogeneous gel for therapeutic use
Stability Analysis HPLC post-formulation No degradation after 3 months Maintains peptide integrity
Metal Binding Characterization ITC, NMR, electronic spectroscopy Zn(II), Cu(II) binding at HxHxH motif Enhanced antimicrobial activity

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to assess Calcitermin's structure-function relationship in antimicrobial activity?

  • Methodological Answer :

  • Peptide Synthesis : Use solid-phase peptide synthesis (SPPS) with N- and C-terminal protection to maintain structural integrity .
  • Metal Binding Analysis : Employ potentiometric titrations and spectroscopic techniques (e.g., nuclear magnetic resonance (NMR) or electron spray ionization mass spectrometry (ESI-MS)) to characterize Zn²⁺/Cu²⁺ binding stoichiometry and stability constants .
  • Antimicrobial Assays : Measure minimum inhibitory concentrations (MICs) at varying pH (4.0–7.4) and metal ion concentrations (Zn²⁺, Cu²⁺) against C. albicans, E. coli, and P. aeruginosa. Include controls with metal chelators (e.g., EDTA) to validate metal-dependent activity .

Q. How do experimental conditions (pH, metal ions) influence Calcitermin's antimicrobial efficacy?

  • Methodological Answer :

  • pH Optimization : Test activity in acidic (pH 5.4) and neutral (pH 7.4) buffers to mimic inflammatory and physiological environments. Calcitermin exhibits enhanced antifungal activity at acidic pH due to protonation of His residues, facilitating metal coordination .
  • Metal Ion Titration : Use isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., Zn²⁺ Kd = 3.07 × 10⁻⁷ M at pH 7.4). Note that Zn²⁺ potentiates activity against E. coli at high concentrations (>10 µM) but has no effect on S. aureus without metal cofactors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial spectra (e.g., activity against S. aureus)?

  • Methodological Answer :

  • Strain-Specific Analysis : Test Calcitermin against clinical and laboratory strains of S. aureus to assess variability in membrane composition or efflux pump expression .
  • Metal Chelation Competition : Compare activity in media with/without exogenous Zn²⁺ or Cu²⁺. Calcitermin’s lack of activity against S. aureus may arise from competition with bacterial metal-uptake systems (e.g., Zrt2 in C. albicans) .
  • Synergy Studies : Pair Calcitermin with ionophores or other antimicrobial peptides (e.g., ARVA) to overcome resistance mechanisms .

Q. What strategies are effective for studying Calcitermin's role in inflammatory responses via AGER interaction?

  • Methodological Answer :

  • Receptor Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding kinetics between Calcitermin and AGER (Advanced Glycation End-product Receptor) .
  • Cellular Activation Models : Treat mononuclear phagocytes or lymphocytes with Calcitermin (1–10 µg/mL) and measure proinflammatory mediators (e.g., IL-6, TNF-α) via ELISA. Include AGER-blocking antibodies to confirm receptor specificity .

Q. How can in vitro findings on Calcitermin's metal-dependent activity be reconciled with in vivo complexity?

  • Methodological Answer :

  • Dynamic Metal Imaging : Use fluorescent metal sensors (e.g., Zinpyr-1) in live-cell imaging to track Zn²⁺/Cu²⁺ fluxes during Calcitermin treatment .
  • Murine Infection Models : Compare wild-type and AGER⁻/⁻ mice infected with C. albicans or E. coli. Administer Calcitermin intravenously (0.5–2 mg/kg) and quantify bacterial load and inflammatory markers .

Data Contradiction and Validation

Q. Why do some studies report Calcitermin's activity against S. aureus while others do not?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI guidelines for MIC assays, ensuring consistent inoculum size (1–5 × 10⁵ CFU/mL) and growth media (e.g., RPMI-1640 for fungi) .
  • Metal Contamination Checks : Use ICP-MS to verify trace metal levels in buffers. Contaminating Zn²⁺ (>1 µM) may artifactually enhance activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.